Tributyl(cyanomethyl)phosphanium iodide
Description
Tributyl(cyanomethyl)phosphanium iodide (C₁₄H₂₉INP, molecular weight: 369.27 g/mol) is a quaternary phosphonium salt characterized by a cyanomethyl group attached to a tributylphosphonium core and an iodide counterion . The compound is cataloged under CAS registry number (referenced in commercial databases) and has a purity grade exceeding 95% in synthesized batches .
Properties
Molecular Formula |
C14H29INP |
|---|---|
Molecular Weight |
369.26 g/mol |
IUPAC Name |
tributyl(cyanomethyl)phosphanium;iodide |
InChI |
InChI=1S/C14H29NP.HI/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TYCHIZKXURFCMK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC#N.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonium Iodides
Structural and Molecular Comparison
The table below summarizes key structural and molecular features of Tributyl(cyanomethyl)phosphanium iodide and its analogs:
Functional and Application-Based Comparison
Tributyl(methyl)phosphonium iodide (TPI)
- Role in Perovskites : Acts as a grain-wrapping agent in FAPbI₃ perovskite films, suppressing iodide migration and reducing defect density. This enhances solar cell stability under thermal and light stress .
- Performance : Films with TPI exhibit 1.6× longer carrier recombination lifetimes and reduced iodine formation during degradation .
- Synthesis : Prepared via SN2 reactions between tributylphosphine and methyl iodide under controlled conditions.
Methyldiphenyltrifluoromethylphosphonium iodide
- Reactivity : The trifluoromethyl group increases electrophilicity but renders the compound prone to hydrolysis, releasing trifluoromethane under aqueous conditions. This contrasts with the hydrolytic stability of alkyl-substituted analogs like TPI.
Tetrabutylphosphonium iodide (B4PI)
- Synthesis : Produced by reacting tributylphosphine with butyl iodide in nitrogen atmospheres due to phosphine reactivity.
- Application : Improves MAPbI₃ perovskite crystal quality by passivating ionic defects, though less effective than TPI in long-term stability.
Methyltriphenylphosphonium iodide
Research Findings on Stability and Reactivity
- Thermal and Photostability : TPI demonstrates exceptional stability in perovskite solar cells, maintaining structural integrity under 55°C and 1-sun illumination for over 1,000 hours. In contrast, trifluoromethyl-substituted phosphonium salts degrade rapidly in humid environments.
- Hydrolytic Behavior: The cyanomethyl group in this compound may confer intermediate reactivity compared to hydrolytically stable methyl groups and labile trifluoromethyl groups.
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